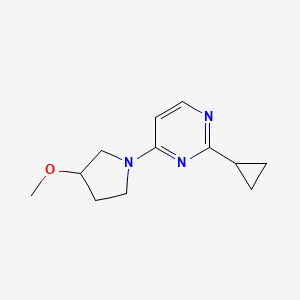![molecular formula C14H10FN3OS B2510028 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone CAS No. 379239-59-5](/img/structure/B2510028.png)
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a heterocyclic compound . The molecule also contains a thioether and a ketone functional group .
Molecular Structure Analysis
The molecular structure of similar triazolo[4,3-a]pyridine derivatives has been analyzed using techniques such as X-ray diffractometry and spectroscopic techniques . The specific molecular structure of “2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone” is not found in the retrieved papers.Applications De Recherche Scientifique
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties, especially against resistant strains of bacteria such as Staphylococcus aureus. Triazole compounds act as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these compounds make them excellent candidates for developing new antibacterial agents (Li & Zhang, 2021).
Antifungal and Antimicrobial Applications
1,2,4-Triazole derivatives have shown broad-spectrum antifungal and antimicrobial activities. The structure-activity relationship studies of these compounds reveal their potential in treating various fungal infections, making them valuable in discovering new antifungal agents (Kazeminejad et al., 2022). Additionally, the synthesis and biological evaluation of novel triazole derivatives continue to be a significant area of research, with many compounds showing promising results against neglected diseases and infections caused by resistant microbial strains (Ferreira et al., 2013).
Chemical Synthesis and Industrial Applications
Triazoles serve as key scaffolds in the synthesis of diverse biologically active compounds. They are involved in the preparation of pharmaceuticals, agrochemicals, dyes, and high-energy materials. The versatility of triazole derivatives, including their use in creating heat-resistant polymers and fluorescence products, highlights their importance in both applied sciences and industrial applications (Nazarov et al., 2021).
Drug Discovery and Development
The triazole core is prevalent in various pharmaceuticals due to its pharmacological significance. Triazole derivatives have been explored for their potential in treating CNS disorders, cancer, and other diseases, demonstrating a wide range of biological activities. The development of triazole-containing drugs continues to be an area of interest, with ongoing research into new synthetic methodologies and structure-activity relationships to discover novel drug candidates (Nasri et al., 2021).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-6-4-10(5-7-11)12(19)9-20-14-17-16-13-3-1-2-8-18(13)14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKKUXNEUASOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

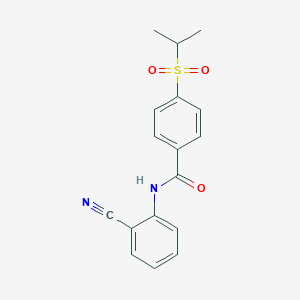
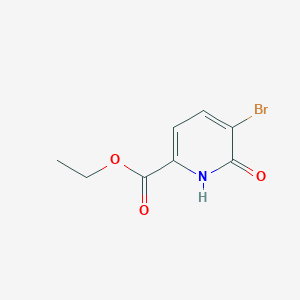
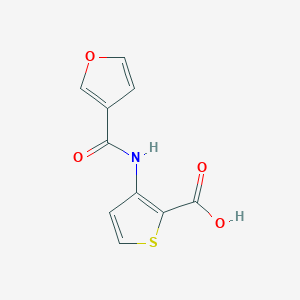
![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)
![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)
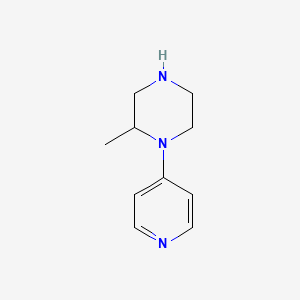
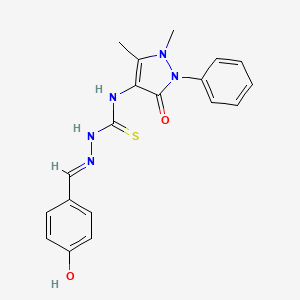
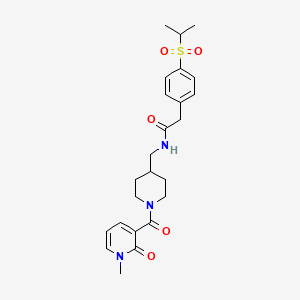
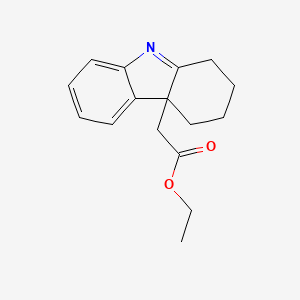
![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)

